N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, commonly referred to as 4-IPAB, is a highly characterized synthetic benzamide derivative that functions as a potent and selective sigma-1 (σ1) receptor ligand. Structurally, it features a piperidine ring connected via an ethyl linker to a para-iodinated benzamide moiety, a configuration that drives its fit within the σ1 receptor binding pocket. In laboratory and preclinical procurement, 4-IPAB is primarily sourced as a targeting moiety for drug delivery systems, a precursor for radiolabeled diagnostic imaging agents (such as 123I, 125I, or 131I), and a pharmacological probe for oncology research. Its baseline value proposition lies in its nanomolar affinity for σ1 receptors, its ability to be readily incorporated into liposomal formulations, and its established utility in differentiating actively proliferating tumor cells from quiescent populations[1].
Substituting 4-IPAB with generic sigma receptor ligands, such as haloperidol or 1,3-di(2-tolyl)guanidine (DTG), fundamentally compromises assay specificity because these alternatives bind indiscriminately to both σ1 and σ2 receptor subtypes. Even within closely related benzamide analogs, substitution is highly problematic; for instance, the ortho-iodo isomer (2-IBP) exhibits high affinity for both σ1 and σ2 receptors, leading to significant off-target binding in complex tissue environments [1]. Furthermore, attempting to substitute the iodinated core with heavier halogens (such as astatine) for radiotherapeutic applications results in rapid in vivo dehalogenation and unacceptable off-target accumulation in the thyroid and lungs [2]. Consequently, procurement of the exact 4-IPAB structure is necessary to ensure high σ1 selectivity, robust in vivo stability, and reliable targeting in nanocarrier formulations.
In competitive radioligand binding assays using guinea pig brain membranes, the para-iodo substituted 4-IPAB demonstrates a highly selective binding profile for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype. Compared to its ortho-iodo isomer (2-IBP), which exhibits a σ1 Ki of 1.64 nM but a high off-target σ2 Ki of 29.6 nM (only ~18-fold selectivity), 4-IPAB maintains high σ1 affinity (Ki = 2.57 nM) while significantly reducing σ2 binding (Ki = 205 nM). This results in an approximately 80-fold selectivity for σ1 over σ2. Furthermore, 4-IPAB exhibits over 4-fold higher σ1 affinity than the related benzamide PIMBA (Ki = 11.8 nM) [1].
| Evidence Dimension | Sigma-1 vs Sigma-2 Receptor Selectivity (Ki ratio) |
| Target Compound Data | 4-IPAB: σ1 Ki = 2.57 nM, σ2 Ki = 205 nM (~80-fold selectivity) |
| Comparator Or Baseline | 2-IBP (ortho-isomer): σ1 Ki = 1.64 nM, σ2 Ki = 29.6 nM (~18-fold selectivity) |
| Quantified Difference | 4.4-fold greater subtype selectivity for σ1 over σ2 |
| Conditions | In vitro competitive radioligand binding assay ([3H](+)-pentazocine for σ1; [3H]DTG for σ2) |
Procurement of the para-iodo isomer is critical for researchers requiring high sigma-1 specificity without confounding sigma-2 background noise in targeted imaging or pharmacological assays.
4-IPAB is highly effective as an active targeting moiety for liposomal formulations directed at sigma-receptor-overexpressing tumors. When conjugated to liposomes containing doxorubicin, the 4-IPAB-targeted formulation exhibited significantly higher antiproliferative activity against DU-145 prostate cancer cells in vitro compared to non-targeted liposomal doxorubicin. In vivo xenograft models further confirmed that the 4-IPAB-conjugated liposomes achieved significantly higher tumor accumulation [1].
| Evidence Dimension | Tumor accumulation and antiproliferative activity |
| Target Compound Data | 4-IPAB-conjugated liposomal doxorubicin (high DU-145 accumulation) |
| Comparator Or Baseline | Non-targeted liposomal doxorubicin (baseline accumulation) |
| Quantified Difference | Significantly enhanced tumor localization and cytotoxicity |
| Conditions | DU-145 prostate cancer xenograft animal tumor model and in vitro assays |
Demonstrates 4-IPAB's practical utility as a functionalizing agent for nanocarriers, making it a priority selection for developers of actively targeted oncological drug delivery systems.
The stability of the halogen-carbon bond in radiolabeled benzamides is critical for minimizing off-target radiation exposure. Paired-label biodistribution studies in normal Balb/c mice compared 4-[131I]IPAB with its alpha-emitting astatine analog, 4-[211At]APAB. 4-IPAB demonstrated significantly higher in vivo stability, whereas the astatine analog underwent rapid dehalogenation, evidenced by a substantially higher accumulation of free 211At in the thyroid, lungs, and spleen at 1, 2, and 6 hours post-injection [1].
| Evidence Dimension | In vivo dehalogenation (off-target thyroid/lung accumulation) |
| Target Compound Data | 4-[131I]IPAB (stable, low free halogen accumulation) |
| Comparator Or Baseline | 4-[211At]APAB (unstable, high thyroid/lung accumulation) |
| Quantified Difference | Significantly lower off-target accumulation for the iodinated compound |
| Conditions | Paired label biodistribution in Balb/c mice (1, 2, and 6 h time points) |
Validates the iodinated benzamide core as a highly stable scaffold for prolonged in vivo tracking, guiding radiopharmaceutical procurement away from less stable heavy-halogen analogs.
4-IPAB exhibits state-dependent binding kinetics that correlate with cellular proliferation rates. In vitro binding assays using 4-[125I]PAB in human prostate (DU-145) and breast (T47D, MCF-7) tumor cell lines demonstrate significantly higher specific binding when cells are in logarithmic-phase growth compared to quiescent stages. Stimulation of mitosis via insulin or 10% serum directly increases the binding capacity of the ligand [1].
| Evidence Dimension | Specific receptor binding capacity |
| Target Compound Data | High specific binding in logarithmic-phase (mitosis-stimulated) cells |
| Comparator Or Baseline | Quiescent-stage cells (baseline binding) |
| Quantified Difference | Higher specific binding correlated with active proliferation |
| Conditions | In vitro cell binding studies (DU-145, T47D, MCF-7) with 4-[125I]PAB |
Makes 4-IPAB an excellent procurement choice for researchers developing dynamic assays to monitor tumor cell proliferation and mitosis in response to mitogenic stimuli.
Directly leveraging its high σ1 affinity and formulation compatibility, 4-IPAB is utilized as a surface-targeting ligand for nanocarriers. It is particularly suited for delivering chemotherapeutics (e.g., doxorubicin) to σ1-overexpressing prostate and breast cancer cells, ensuring higher tumor accumulation than non-targeted liposomes [1].
Due to the stability of its para-iodinated benzamide core, 4-IPAB serves as a highly stable precursor for radioiodination (123I, 125I, 131I). It is prioritized in the development of non-invasive imaging agents for mapping σ1 receptor densities in oncology and neurology [2].
Because 4-IPAB exhibits state-dependent binding that increases during the logarithmic growth phase, it is a highly effective probe for in vitro assays designed to monitor mitosis and cellular proliferation in response to mitogenic stimuli [3].